molecular formula C16H18FN3O4S B2363972 4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid CAS No. 1263475-93-9

4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2363972
CAS No.: 1263475-93-9
M. Wt: 367.4
InChI Key: CHMLXRMRDRNBMV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H18FN3O4S and its molecular weight is 367.4. The purity is usually 95%.
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Biological Activity

The compound 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid (CAS No. 147118-37-4) is a pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antiviral properties, alongside relevant structure-activity relationships (SAR).

  • Molecular Formula : C16H18FN3O3S
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 147118-37-4

Anti-inflammatory Activity

Research has shown that similar pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds with structural similarities have demonstrated potent inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds ranged around 0.04μmol0.04\,\mu mol, comparable to the standard drug celecoxib .

CompoundIC50 (μmol)Reference
Pyrimidine Derivative 10.04 ± 0.09
Pyrimidine Derivative 20.04 ± 0.02

Anticancer Activity

The anticancer potential of this compound is highlighted by various studies on related pyrimidine derivatives. Notably, certain derivatives have shown cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). For example:

CompoundCell LineIC50 (μM)Reference
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

In a specific case study involving a related compound, significant apoptosis was induced in A549 lung cancer cells with an IC50 value of 26μM26\,\mu M .

Antiviral Activity

Emerging research indicates that pyrimidine derivatives may also possess antiviral properties. For instance, compounds have been screened for their ability to inhibit viral replication in various assays, demonstrating effective EC50 values in the micromolar range .

Structure-Activity Relationships (SAR)

The biological activity of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid can be attributed to its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve cell membrane penetration.
  • Isopropyl Substitution : Potentially increases steric hindrance, impacting binding affinity to biological targets.
  • Sulfonamide Moiety : Known for its role in enhancing pharmacological activity and selectivity.

Case Studies

  • Anti-inflammatory Effects : In vivo studies demonstrated that similar pyrimidine derivatives reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties.
  • Cytotoxicity Assays : In vitro assays using MTT tests revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, confirming its potential as an anticancer agent.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)22)14(10-5-7-11(17)8-6-10)19-16(18-13)20(3)25(4,23)24/h5-9H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMLXRMRDRNBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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